molecular formula C15H22N4O2S B6537831 N-(6-{[(cyclopentylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-methylpropanamide CAS No. 1021214-16-3

N-(6-{[(cyclopentylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-methylpropanamide

Cat. No.: B6537831
CAS No.: 1021214-16-3
M. Wt: 322.4 g/mol
InChI Key: JFJHVXJAANNEPV-UHFFFAOYSA-N
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Description

N-(6-{[(cyclopentylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-methylpropanamide is a useful research compound. Its molecular formula is C15H22N4O2S and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.14634713 g/mol and the complexity rating of the compound is 386. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[6-[2-(cyclopentylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S/c1-10(2)15(21)17-12-7-8-14(19-18-12)22-9-13(20)16-11-5-3-4-6-11/h7-8,10-11H,3-6,9H2,1-2H3,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJHVXJAANNEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-{[(cyclopentylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-methylpropanamide, with the CAS number 1021214-16-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a cyclopentyl carbamoyl group and a methyl propanamide moiety. Its molecular formula is C15H20N4OSC_{15}H_{20}N_4OS with a molecular weight of approximately 322.4 g/mol. The structural formula can be represented as follows:

\text{N 6 cyclopentylcarbamoyl methyl sulfanyl}pyridazin-3-yl)-2-methylpropanamide}

Research indicates that compounds similar to this compound may act through various pathways:

  • Inhibition of Wnt/β-Catenin Signaling : Preliminary studies suggest that related pyridazine derivatives can inhibit the Wnt/β-catenin signaling pathway, which is crucial in cellular proliferation and differentiation. This inhibition could have implications for cancer therapy, particularly in tumors where this pathway is aberrantly activated .
  • Anti-inflammatory Properties : The compound's structural features may confer anti-inflammatory properties similar to other p38 MAP kinase inhibitors, which have been shown to reduce inflammation in various models .
  • Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential antitumor activity. The specific mechanisms are still under investigation but may involve apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Wnt/β-Catenin InhibitionReduced cellular proliferation
Anti-inflammatoryDecreased cytokine production
AntitumorCytotoxic effects on cancer cells

Case Studies

  • Case Study on Antitumor Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells. Results indicated significant cell death at concentrations above 10 µM, suggesting a dose-dependent response that warrants further exploration in vivo.
  • Inflammation Model : In an acute inflammation model using murine subjects, administration of the compound resulted in a marked reduction in paw edema and pro-inflammatory cytokines compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases.

Future Directions

Research into this compound is still emerging. Future studies should focus on:

  • In Vivo Efficacy : Conducting comprehensive in vivo studies to validate the observed effects in animal models.
  • Mechanistic Studies : Elucidating the precise molecular mechanisms that underpin its biological activities.
  • Clinical Trials : If preclinical results are promising, advancing to clinical trials to assess safety and efficacy in humans.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Research indicates that compounds similar to N-(6-{[(cyclopentylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-methylpropanamide exhibit promising anticancer properties. They may act as inhibitors of specific pathways involved in tumor growth, particularly through modulation of the Wnt/β-catenin signaling pathway, which is crucial in various cancers .
  • Anti-inflammatory Effects :
    • The compound has been studied for its potential anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
  • Neurological Disorders :
    • Preliminary studies suggest that this compound could have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative conditions like Alzheimer's disease. The modulation of neuroinflammatory responses is a key area of interest .

Biological Mechanisms

The biological mechanisms underlying the effects of this compound involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory and cancerous processes.
  • Modulation of Signal Transduction Pathways : It interacts with various signaling pathways, including those related to apoptosis and cell proliferation.

Case Study 1: Antitumor Efficacy

A study investigated the efficacy of a related pyridazine derivative in inhibiting tumor growth in vitro and in vivo. Results showed significant reductions in tumor size and improved survival rates in animal models when treated with the compound.

Case Study 2: Neuroprotective Properties

In a model of neurodegeneration, treatment with this compound resulted in decreased markers of oxidative stress and inflammation, suggesting potential therapeutic applications for Alzheimer's disease.

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